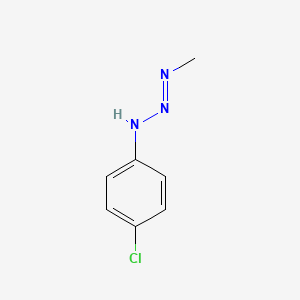![molecular formula C8H13ClO5P+ B14656851 {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium CAS No. 53722-23-9](/img/structure/B14656851.png)
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of chloroacetyl, ethoxymethoxy, and oxophosphanium groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the chloroacetyl and ethoxymethoxy intermediates. These intermediates are then reacted with a suitable phosphorus-containing reagent under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products. The process may also involve purification steps such as distillation, crystallization, or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing products.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity or function. This can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(methoxymethoxy)oxophosphanium: Similar structure but with a methoxymethoxy group instead of ethoxymethoxy.
{1-[(Bromoacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium: Similar structure but with a bromoacetyl group instead of chloroacetyl.
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphonium: Similar structure but with an oxophosphonium group instead of oxophosphanium.
Uniqueness
The uniqueness of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
53722-23-9 |
|---|---|
Fórmula molecular |
C8H13ClO5P+ |
Peso molecular |
255.61 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)oxyprop-2-enyl-(ethoxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C8H13ClO5P/c1-3-8(14-7(10)5-9)15(11)13-6-12-4-2/h3,8H,1,4-6H2,2H3/q+1 |
Clave InChI |
ZVSHIXDOSLHKSI-UHFFFAOYSA-N |
SMILES canónico |
CCOCO[P+](=O)C(C=C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14656768.png)
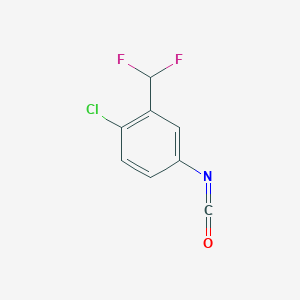
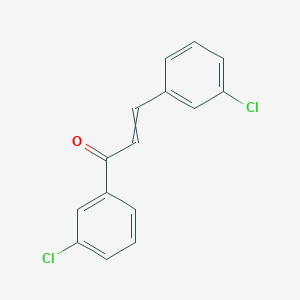
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
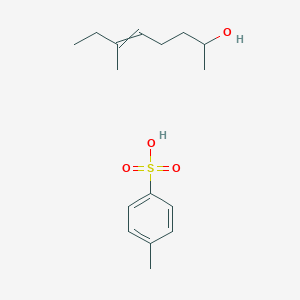

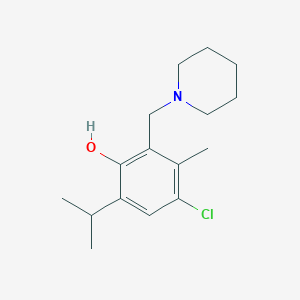
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)

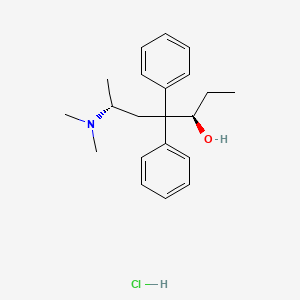
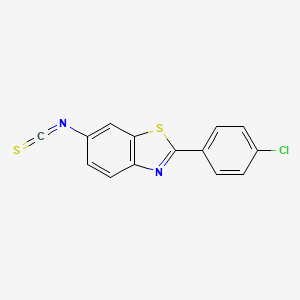
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
